molecular formula C3H5NO<br>HOCH2CH2CN<br>C3H5NO B137533 Hydracrylonitrile CAS No. 109-78-4

Hydracrylonitrile

Cat. No. B137533
CAS RN: 109-78-4
M. Wt: 71.08 g/mol
InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Description

Hydracrylonitrile is a chemical compound that has been studied for its unique electrochemical behavior, particularly in relation to copper and silver ions. Research has shown that copper(II) ions in this compound are solvated by the nitrile group, which is an interesting finding given that in alcohol-nitrile mixtures, the solvation is typically by the hydroxyl group. This behavior is attributed to the polar nature of this compound, which has a high dielectric constant, allowing for a polar solvated form of copper(II) ion with the nitrile group oriented towards the ion and the hydroxyl group forming an outer sheath .

Synthesis Analysis

The synthesis of this compound and its behavior in various solvent systems has not been explicitly detailed in the provided papers. However, the study of its electrochemical behavior suggests that the compound can be used in polar solvent systems, which may influence its synthesis and handling .

Molecular Structure Analysis

The molecular structure of this compound has been explored through theoretical calculations. A conformational search resulted in the identification of four different conformers of the molecule. Using density functional theory (DFT) computations, eleven possible radicals derived from these conformers were modeled. The geometry optimizations for both the molecule and the radicals were calculated using the B3LYP method with a 6-311++G(d,p) basis set in the gas phase. This analysis is crucial for understanding the reactivity and properties of this compound at the molecular level .

Chemical Reactions Analysis

The electrochemical behavior of this compound has been studied, particularly focusing on the reduction of copper and silver ions. The research indicates that copper ions are likely solvated by the trans conformer of this compound and other related nitriles. The effect of substituents in the propionitrile structure on the basicity of the nitrile group and the potentials of the copper couples has been consistent with the influence of these substituents on other functional groups in different compounds. The electrochemical reduction of silver(I) ion in this compound is similar to that of copper(I) ion, although it occurs at more positive potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are inferred from its high dielectric constant and its ability to solvate metal ions in a polar orientation. The electrochemical studies suggest that the solvent molecules in this compound orient themselves in a manner that facilitates the solvation of metal ions, which is a significant property for applications involving metal ion interactions. The theoretical calculations of the electron paramagnetic resonance (EPR) parameters for the radicals derived from this compound provide insights into the electronic properties and reactivity of the compound .

Scientific Research Applications

Electrochemical Behavior in Solvents

Hydracrylonitrile has been studied for its electrochemical behavior, particularly in relation to copper and silver ions in various solvents. Notably, in this compound, the copper(II) ion is solvated by the nitrile group, which is an unusual situation due to its high polarity. This behavior contrasts with its solvation in alcohol-nitrile mixtures, where it's solvated by the hydroxyl group, indicating the significance of this compound's solvent properties in electrochemical applications (Farha & Iwamoto, 1964).

Radical Formation Studies

This compound has been a subject of extensive electron paramagnetic resonance (EPR) studies, particularly for understanding the radicals formed from it and related nitriles. These studies provide insights into the properties of this compound-derived radicals, which can be crucial for various chemical processes (Smith, Kasa, & Pearson, 1975).

Theoretical Analysis of Radicals

Detailed theoretical calculations using density functional theory have been conducted to understand the different conformers and radicals possible in this compound. These studies are significant for predicting and analyzing the behavior of this compound in various chemical reactions and environments (Sarıkaya & Dereli, 2017).

Impact on Formation of Arylhydrazones

This compound's role in the formation of arylhydrazones, particularly during diazonium coupling reactions, has been investigated. Understanding this process is essential for synthesizing various chemical compounds, especially in pharmaceutical and dye industries (Jollimore, Vacheresse, Vaughan, & Hooper, 1996).

Enzymatic Hydrolysis Studies

Research has also focused on the enzymatic hydrolysis of nitrile compounds, including this compound. This process is critical for the synthesis of pure enantiomers of chiral compounds and for developing green chemical processes (Pawar & Yadav, 2014).

Safety and Hazards

The safety data sheet for Hydracrylonitrile is not explicitly mentioned in the search results .

Mechanism of Action

Target of Action

3-Hydroxypropionitrile, also known as Hydracrylonitrile, is an aliphatic nitrile with a hydroxyl group attached at the β-carbon The nitrogen atom in its nitrile group and the oxygen atom in its hydroxyl group are both basic and nucleophilic, which suggests that they could interact with electrophilic sites in biological molecules .

Mode of Action

Due to the greater electronegativity of nitrogen compared to carbon, nucleophilic compounds can attack the electrophilic carbon atom in the nitrile group . Similarly, the hydroxyl group can undergo reactions involving the breaking of either the C-OH bond, with removal of the -OH group, or the O-H bond, with removal of -H .

Biochemical Pathways

3-Hydroxypropionic acid (3-HP) is a product derived from 3-Hydroxypropionitrile. It is an economically important platform compound from which a panel of bulk chemicals can be derived . The dephosphorylation of 3-hydroxypropionyl phosphate, by the enzyme propionate kinase, leads to the formation of 3HP .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 104 g/mL at 25 °C . It is soluble in water, ethanol, and acetone, but only slightly soluble in diethyl ether .

Result of Action

It serves as an intermediate through nucleophilic addition or hydrogenation to synthesize heterocyclic rings, mercaptopropanoic acid, or cyclophosphamide .

Action Environment

It is known that the compound is stable, but flammable . It is incompatible with strong oxidizing agents and reacts with water or steam to release toxic vapors .

Biochemical Analysis

Biochemical Properties

3-Hydroxypropionitrile plays a significant role in biochemical reactions due to its dual functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. In biochemical systems, 3-Hydroxypropionitrile interacts with various enzymes and proteins. For instance, it can act as a substrate for enzymes such as nitrilases and nitrile hydratases, which catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively . Additionally, 3-Hydroxypropionitrile can form complexes with metal ions, influencing the activity of metalloenzymes.

Cellular Effects

3-Hydroxypropionitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Hydroxypropionitrile can modulate the expression of genes involved in stress response and detoxification pathways . It can also impact cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxypropionitrile involves its interactions with biomolecules at the molecular level. The hydroxyl group of 3-Hydroxypropionitrile can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. The nitrile group can participate in nucleophilic addition reactions with nucleophiles such as thiols and amines, leading to the formation of covalent adducts . These interactions can result in enzyme inhibition or activation, depending on the specific context. Additionally, 3-Hydroxypropionitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxypropionitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term exposure to 3-Hydroxypropionitrile in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Hydroxypropionitrile vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting detoxification pathways and enhancing metabolic function . At high doses, 3-Hydroxypropionitrile can exhibit toxic or adverse effects, including hepatotoxicity, neurotoxicity, and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

3-Hydroxypropionitrile is involved in several metabolic pathways, including its conversion to 3-hydroxypropionic acid and other derivatives. Enzymes such as nitrilases and nitrile hydratases play key roles in these metabolic processes by catalyzing the hydrolysis of the nitrile group . Additionally, 3-Hydroxypropionitrile can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions

Transport and Distribution

Within cells and tissues, 3-Hydroxypropionitrile is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and polar nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, 3-Hydroxypropionitrile can localize to different cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Hydroxypropionitrile is influenced by its chemical properties and interactions with cellular components. The compound can be found in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes . It may also localize to specific organelles, such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular function and its potential therapeutic applications.

properties

IUPAC Name

3-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2
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InChI Key

WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Canonical SMILES

C(CO)C#N
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Molecular Formula

C3H5NO, Array
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DSSTOX Substance ID

DTXSID1025433
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Molecular Weight

71.08 g/mol
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Physical Description

Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C
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Flash Point

greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible
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Density

1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7
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Color/Form

WATER-WHITE LIQUID, Straw-colored liquid

CAS RN

109-78-4
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE CYANOHYDRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-51 °F (NTP, 1992), -46 °C
Record name ETHYLENE CYANOHYDRIN
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE CYANOHYDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydracrylonitrile
Reactant of Route 2
Hydracrylonitrile
Reactant of Route 3
Hydracrylonitrile
Reactant of Route 4
Hydracrylonitrile
Reactant of Route 5
Hydracrylonitrile
Reactant of Route 6
Reactant of Route 6
Hydracrylonitrile

Q & A

Q1: What is the basic structure of hydracrylonitrile and what are some of its key chemical properties?

A1: this compound, also known as 3-hydroxypropanenitrile, has the molecular formula C3H5NO. [] Its structure consists of a propanenitrile backbone with a hydroxyl group attached to the beta carbon. While there is limited information available regarding its spectroscopic data, theoretical calculations using density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis sets have been conducted to determine the optimized geometry and electron paramagnetic resonance (EPR) parameters of this compound and its radical forms in the gas phase. [] You can find more details about this in the paper by [Çelik et al. (2013)] (https://www.semanticscholar.org/paper/c9efe26fb6194af043caf0d162afe3cf876a0948).

Q2: Can this compound be used as a reagent in organic synthesis?

A2: Yes, this compound has shown reactivity with carboxylic acids, leading to the formation of β-substituted esters of this compound. [] This reaction, known as cyanoethylation, occurs under high-temperature and pressure conditions (around 160°C for 11 hours in an autoclave). [] This reaction provides a synthetic route to these types of esters, which could potentially be useful intermediates in other synthetic transformations. More details about this reaction and the yields obtained with different carboxylic acids can be found in the paper by [Bruson & Riener (1943)] (https://www.semanticscholar.org/paper/72c275f4b23bcb1f54919e95d480d138742fbfe1).

Q3: How does this compound interact with metal ions in solution?

A3: this compound exhibits the ability to stabilize acidic aqueous solutions of copper(I) sulfate. [] This stabilization is attributed to the specific solvation and preferential coordination of this compound to the copper(I) ion over water molecules. [] This interaction influences the electrochemical behavior of copper ions in solution, impacting their reduction potentials and diffusion rates during electrolysis. [] This property makes this compound and similar nitriles potentially useful in processes like the electrowinning and electrorefining of copper. You can find a deeper explanation of these interactions and their influence on the electrochemical behavior in the paper by [Park et al. (1999)] (https://www.semanticscholar.org/paper/b5e027d2735644d88f3f05de9c9aff727c40cb68).

Q4: Has this compound been used in any pedagogical contexts?

A4: Interestingly, this compound has been employed as a simple and effective tool for demonstrating isotopic exchange in nuclear magnetic resonance (NMR) spectroscopy. [] This experiment showcases the exchange of deuterium between this compound and a deuterated solvent, providing a clear visualization of this fundamental chemical phenomenon. [] You can find more details about this educational application in the paper by .

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